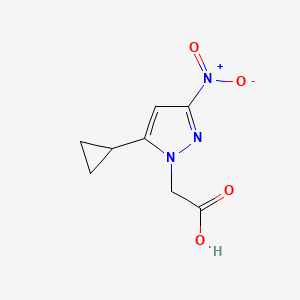

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-nitroacrylic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature.

Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF) solvent, 50-70°C.

Condensation: Alcohols or amines, sulfuric acid catalyst, reflux conditions.

Major Products Formed

Reduction: (5-cyclopropyl-3-amino-1H-pyrazol-1-yl)acetic acid.

Substitution: Various alkyl or aryl derivatives of the original compound.

Condensation: Esters or amides of this compound.

Scientific Research Applications

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets by providing steric hindrance and increasing hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

(5-cyclopropyl-3-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with an amino group instead of a nitro group.

(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a methyl group instead of a nitro group.

(5-cyclopropyl-3-chloro-1H-pyrazol-1-yl)acetic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This reactivity can be advantageous in the synthesis of complex molecules and in biological applications where specific interactions with molecular targets are desired .

Biological Activity

(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring with a cyclopropyl group and a nitro group, along with an acetic acid moiety. Its molecular formula is C8H9N3O4, and it has a molecular weight of approximately 195.18 g/mol. The unique structural components contribute significantly to its biological activities.

1. Anti-inflammatory Properties

Research indicates that compounds within the pyrazole family exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives similar to this compound can inhibit inflammatory pathways, comparable to established anti-inflammatory agents like indomethacin .

2. Analgesic Effects

The analgesic potential of this compound has been evaluated in various animal models. In one study, compounds containing the pyrazole nucleus demonstrated significant analgesic activity in carrageenan-induced pain models .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of bacterial strains. A study reported that pyrazole derivatives showed efficacy against E. coli and S. aureus, suggesting that this compound could serve as a foundation for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial growth.

- Receptor Binding : It likely interacts with receptors that modulate pain and inflammation pathways.

Study 1: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced edema in mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in edema, with significant effects observed at higher concentrations compared to the control group .

Study 2: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial activity of this compound against several pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methylpyrazole | Methyl substitution on pyrazole | Lower lipophilicity; potential in flavoring agents |

| 3-Amino-5-cyclopropylpyrazole | Amino group instead of nitro | Enhanced solubility; potential in medicinal chemistry |

| 4-Nitropyrazole | Nitro group at position 4 | Different reactivity profile; used in explosives |

The comparative analysis highlights how variations in structure affect the biological activity of pyrazole derivatives.

Properties

Molecular Formula |

C8H9N3O4 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

2-(5-cyclopropyl-3-nitropyrazol-1-yl)acetic acid |

InChI |

InChI=1S/C8H9N3O4/c12-8(13)4-10-6(5-1-2-5)3-7(9-10)11(14)15/h3,5H,1-2,4H2,(H,12,13) |

InChI Key |

ZBEDMESWOQANFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NN2CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.